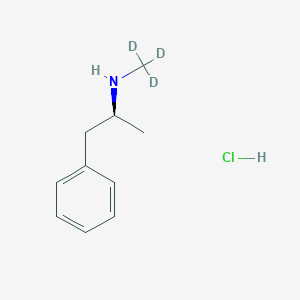

S-(+)-Methamphetamine-d3 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

S-(+)-Methamphetamine-d3 Hydrochloride: is a deuterated form of methamphetamine, a potent central nervous system stimulant. The deuterium atoms replace the hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research. This compound is often used as an internal standard in mass spectrometry due to its stability and distinct mass difference from non-deuterated methamphetamine .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-Methamphetamine-d3 Hydrochloride typically involves the reduction of ephedrine or pseudoephedrine. The deuterated form can be synthesized by using deuterated reagents in the reduction process. One common method involves the use of lithium aluminum deuteride (LiAlD4) as a reducing agent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the deuterated product. The use of high-purity deuterated reagents and solvents is crucial in industrial settings to maintain the integrity of the deuterium labeling .

化学反応の分析

Types of Reactions: S-(+)-Methamphetamine-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the methamphetamine to its corresponding oxime or nitro compound.

Reduction: The compound can be reduced to form secondary amines.

Substitution: Halogenation or alkylation reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum deuteride (LiAlD4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed:

Oxidation: Formation of oximes or nitro compounds.

Reduction: Formation of secondary amines.

Substitution: Introduction of halogen or alkyl groups.

科学的研究の応用

Pharmacological Research

S-(+)-Methamphetamine-d3 Hydrochloride serves as a valuable tool in pharmacological research due to its ability to act as a tracer in metabolic studies. Its deuterated form allows for the differentiation between endogenous and exogenous methamphetamine in biological samples.

Research involving this compound has significantly contributed to understanding the neurobiological effects of methamphetamine on the brain's dopamine systems.

Case Study: Dopamine Receptor Interaction

A study investigated the role of dopamine D3 receptors in mediating the effects of methamphetamine using this compound. The results indicated that administration of this compound led to distinct changes in dopaminergic synapses within the nucleus accumbens shell of mice, highlighting its utility in studying synaptic plasticity associated with drug addiction .

Table 2: Effects on Dopaminergic Synapses

| Treatment Group | Dopamine D1 Receptors | Dopamine D2 Receptors | Glutamate NR2B Receptors |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| S-(+)-Methamphetamine-d3 | Increased | Decreased | Increased |

This table illustrates how this compound influences receptor density and activity, which is crucial for understanding addiction mechanisms and potential therapeutic targets.

Toxicological Assessments

This compound is also employed in toxicology to study the effects of methamphetamine exposure on health outcomes. It allows researchers to trace the compound's presence and its metabolites in biological matrices.

Case Study: Methamphetamine-Induced Pulmonary Hypertension

In a clinical case study, a patient with a history of methamphetamine use presented with pulmonary arterial hypertension. Researchers utilized this compound to analyze blood samples for methamphetamine levels, correlating them with clinical symptoms and outcomes . This approach underscores the importance of deuterated compounds in elucidating the health impacts of drug abuse.

作用機序

S-(+)-Methamphetamine-d3 Hydrochloride exerts its effects by increasing the release of monoamines, particularly dopamine, norepinephrine, and serotonin, in the brain. It achieves this by reversing the transporters responsible for the reuptake of these neurotransmitters, leading to increased synaptic concentrations . The compound also inhibits monoamine oxidase, an enzyme responsible for the breakdown of monoamines, further enhancing its stimulant effects .

類似化合物との比較

Methamphetamine: The non-deuterated form, widely known for its potent stimulant effects.

Amphetamine: A related compound with similar stimulant properties but less potent than methamphetamine.

Methylphenidate: Another stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD) but with a different mechanism of action.

Uniqueness: S-(+)-Methamphetamine-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms increase the stability of the compound and allow for precise tracking in metabolic studies. This makes it an invaluable tool in both pharmacokinetic and pharmacodynamic research .

特性

分子式 |

C10H16ClN |

|---|---|

分子量 |

188.71 g/mol |

IUPAC名 |

(2S)-1-phenyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/t9-;/m0./s1/i2D3; |

InChIキー |

TWXDDNPPQUTEOV-JSHATPSWSA-N |

異性体SMILES |

[2H]C([2H])([2H])N[C@@H](C)CC1=CC=CC=C1.Cl |

正規SMILES |

CC(CC1=CC=CC=C1)NC.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。